molecular formula C19H21N7O2 B15106330 N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B15106330
M. Wt: 379.4 g/mol
InChI Key: ZFIGFGKCYXOTPT-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-3-carboxamide group and an N-acetylated phenyl substituent.

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H21N7O2/c1-13(27)21-15-5-2-6-16(10-15)22-19(28)14-4-3-9-25(11-14)18-8-7-17-23-20-12-26(17)24-18/h2,5-8,10,12,14H,3-4,9,11H2,1H3,(H,21,27)(H,22,28)

InChI Key

ZFIGFGKCYXOTPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as converting the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides and organometallic compounds are employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo[4,3-b]pyridazine moiety plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Pharmacological Profiles

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name (CAS/ID) Core Structure Key Substituents Pharmacological Activity Source
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine - Piperidine-3-carboxamide
- N-Acetylphenyl
Potential LIN28 inhibition (inferred) N/A
C1632 (108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine - 3-Methyltriazolo
- N-Methylacetamidephenyl
LIN28 inhibition; PD-L1 downregulation; antitumor activity in vitro/in vivo Maybridge, Tocris Bioscience
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide [1,2,4]Triazolo[4,3-b]pyridazine - Sulfanylacetamide
- 4-Chlorophenyl
Undisclosed (structural similarity suggests redox modulation) ChemSpider ID: 18371651
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine - Isopropyltriazolo
- Piperidine-4-carboxamide
Potential anxiolytic/anti-epileptic applications (patent-derived) CAS 1081130-48-4

Mechanistic and Functional Insights

  • C1632: Directly inhibits LIN28/let-7 interaction, rescuing let-7 tumor suppressor function and reducing tumorsphere formation in cancer stem cells (CSCs) .
  • Target Compound : The piperidine-3-carboxamide moiety may confer improved solubility or receptor binding specificity over C1632, though this requires experimental validation.
  • Sulfanyl Derivatives (e.g., ): The sulfanyl group could introduce redox-sensitive properties or alter metabolic stability, differentiating it from acetamide- or carboxamide-substituted analogs.

Critical Analysis of Pharmacological Potential

  • LIN28 Inhibition : C1632’s efficacy in PD-L1 downregulation and tumor growth inhibition sets a benchmark for the target compound . Structural differences (e.g., piperidine vs. methyl groups) may modulate binding affinity or off-target effects.
  • PAINs Liability : Triazolo-pyridazine derivatives in were screened for pan-assay interference compounds (PAINs), suggesting rigorous preclinical evaluation is needed for the target compound .
  • Therapeutic Scope: While C1632 and analogs focus on oncology, patent data () indicate that minor substituent changes can shift applications to anxiolytics or anti-epileptics .

Q & A

What are the optimal synthetic routes and critical reaction conditions for this compound?

Level: Basic
Methodological Answer:
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key steps include:

  • Triazole ring formation : Copper-catalyzed cyclization (e.g., CuI, 80–100°C in DMF) is critical for constructing the [1,2,4]triazolo[4,3-b]pyridazine core .
  • Piperidine-carboxamide coupling : Amide bond formation between the triazolo-pyridazine moiety and the piperidine-carboxamide fragment often employs EDC/HOBt or DCC in dichloromethane (DCM) at room temperature. Yield optimization requires precise pH control (6.5–7.5) .
  • Acetylamino-phenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution may be used, with Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions (e.g., THF, 60°C) .

Critical Conditions:

  • Solvent selection (DMF for cyclization, DCM for coupling).
  • Catalyst loading (0.5–2 mol% for CuI; 5–10 mol% for Pd).
  • Temperature control to avoid side reactions (e.g., decomposition above 100°C) .

Which spectroscopic and crystallographic methods are most effective for structural characterization?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the triazolo-pyridazine core, piperidine ring, and acetylamino-phenyl group. Deuterated DMSO or CDCl₃ are preferred solvents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and intermolecular interactions. For analogs, data collection at 173 K with Mo-Kα radiation (λ = 0.71073 Å) achieves R-factors < 0.05 .

Example Data:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.70 (s, 1H, triazole-H), 7.85 (d, J = 8.4 Hz, 2H, aryl-H) .
  • X-ray : Bond lengths in triazolo-pyridazine core (1.32–1.38 Å for C-N) confirm aromaticity .

How can researchers resolve contradictions between in vitro biological activity data and computational predictions?

Level: Advanced
Methodological Answer:
Discrepancies often arise from assay conditions or target flexibility. Strategies include:

  • Orthogonal assays : Validate activity using fluorescence polarization (FP) alongside enzyme inhibition assays .
  • Structural validation : Co-crystallize the compound with its target (e.g., kinase or receptor) to compare binding poses with docking predictions .
  • Mutagenesis studies : Modify key residues in the target protein (e.g., ATP-binding pocket of kinases) to test binding hypotheses .

Case Study : For a triazolo-pyridazine analog, FP assays confirmed computational predictions of kinase inhibition, while SPR analysis resolved false positives from aggregation artifacts .

What strategies optimize the compound’s pharmacokinetic properties without compromising target affinity?

Level: Advanced
Methodological Answer:

  • Bioisosteric replacement : Substitute the acetylamino group with sulfonamide (improves solubility) or fluorinated moieties (enhances metabolic stability) .
  • Prodrug design : Mask polar groups (e.g., carboxamide) as esters or phosphates to enhance oral bioavailability .
  • LogP optimization : Use HPLC-measured logP to balance lipophilicity (target: 2–3) via substituent tuning on the phenyl ring .

Example : Replacing a methoxy group with trifluoromethyl in a related compound increased plasma half-life from 1.2 to 4.7 hours .

How to design experiments to elucidate the compound’s mechanism of action against novel targets?

Level: Advanced
Methodological Answer:

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Cellular thermal shift assay (CETSA) : Monitor target stabilization in cell lysates upon compound binding .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Case Study : CETSA confirmed selective binding to PI3Kγ in macrophages for a triazolo-pyridazine analog, explaining its anti-inflammatory activity .

What computational approaches predict binding modes and structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding to homology-modeled targets. Prioritize poses with lowest RMSD (<2.0 Å) to crystallographic data .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Calculate binding free energies (MM/PBSA) .
  • 3D-QSAR (CoMFA/CoMSIA) : Corinate substituent effects (e.g., electron-withdrawing groups on phenyl enhance potency) .

Example : MD simulations revealed that a methyl group on the piperidine ring stabilizes hydrophobic interactions with a kinase’s back pocket .

How to analyze SAR for derivatives with conflicting activity trends across assays?

Level: Advanced
Methodological Answer:

  • Free-Wilson analysis : Decompose activity contributions of substituents (e.g., acetylamino vs. methoxy) .
  • Covalent docking : Test if reactive groups (e.g., acrylamide) form irreversible bonds with cysteine residues .
  • Meta-analysis : Pool data from >5 independent studies to identify consensus trends (e.g., triazole N2 position critical for potency) .

Example : Free-Wilson analysis of 20 analogs showed that electron-donating groups on the phenyl ring correlate with improved IC₅₀ in kinase assays (R² = 0.82) .

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